4-(Trifluoromethyl)benzene-1-sulfonyl fluoride
Description
4-(Trifluoromethyl)benzene-1-sulfonyl fluoride (CAS: 52201-01-1) is a fluorinated aromatic sulfonyl compound characterized by a sulfonyl fluoride (-SO₂F) group and a para-positioned trifluoromethyl (-CF₃) substituent. Its molecular formula is C₇H₄F₄O₂S, with a molecular weight of 228.16 g/mol and a purity of 95% (typical commercial grade) . The compound is used in organic synthesis, particularly in click chemistry and protease inhibition studies, due to its stability and selective reactivity with nucleophiles like serine hydrolases . Safety data indicate it is corrosive (H314, H290) and requires careful handling .
Properties
IUPAC Name |
4-(trifluoromethyl)benzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O2S/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYRFOBVQLQWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263663 | |
| Record name | 4-(Trifluoromethyl)benzenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52201-01-1 | |
| Record name | 4-(Trifluoromethyl)benzenesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52201-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)benzenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)benzene-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(Trifluoromethyl)benzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine-fluorine exchange reaction, where the sulfonyl chloride is treated with potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile .
Industrial Production Methods
Industrial production of 4-(Trifluoromethyl)benzene-1-sulfonyl fluoride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: It can be oxidized to sulfonic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate salts.
Reduction: Formation of sulfonamides.
Oxidation: Formation of sulfonic acids.
Scientific Research Applications
4-(Trifluoromethyl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing the sulfonyl fluoride group into molecules.
Biology: Acts as a covalent inhibitor for serine proteases and other enzymes, making it useful in enzyme inhibition studies.
Medicine: Potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the synthesis of agrochemicals and materials science for creating functionalized polymers and other materials
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)benzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophilic sites on enzymes and other proteins. This reaction typically results in the formation of a covalent bond, leading to enzyme inhibition. The molecular targets include serine residues in serine proteases, which are crucial for the enzyme’s catalytic activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The trifluoromethyl and sulfonyl functional groups define this compound’s reactivity and applications. Below is a comparison with structurally related sulfonyl chlorides, fluorides, and derivatives:
Reactivity and Stability
- Sulfonyl Fluorides vs. Chlorides : Sulfonyl fluorides (e.g., 52201-01-1) are less reactive than chlorides due to the stronger C-F bond but offer superior hydrolytic stability. This makes them ideal for prolonged biological assays . Chlorides (e.g., 772-49-6) are preferred in rapid sulfonylation reactions .
- Substituent Effects : Para-substituted trifluoromethyl groups enhance electron-withdrawing effects, increasing electrophilicity at the sulfur center. Ortho-substituted analogs (e.g., 6294-93-5) exhibit steric hindrance, slowing reactions .
Research Findings and Trends
- Synthetic Efficiency : Sulfonyl chlorides are synthesized via direct chlorination of sulfonic acids, while fluorides often require halogen-exchange reactions (e.g., using KF) .
- Biological Activity: Trifluoromethyl sulfonyl derivatives exhibit enhanced metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs .
- Emerging Applications : Ionic liquid-mediated catalysis improves yields in sulfonyl fluoride synthesis, reducing side reactions .
Biological Activity
4-(Trifluoromethyl)benzene-1-sulfonyl fluoride, also known as trifluoromethyl benzenesulfonyl fluoride, is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C7H4F3O2S
- Molecular Weight : 222.17 g/mol
- CAS Number : 402-70-6
The biological activity of 4-(trifluoromethyl)benzene-1-sulfonyl fluoride is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances lipophilicity, which may facilitate cell membrane penetration, while the sulfonyl fluoride moiety can act as an electrophilic site, allowing it to form covalent bonds with nucleophiles such as cysteine residues in proteins.
Antimicrobial Activity
Research has indicated that 4-(trifluoromethyl)benzene-1-sulfonyl fluoride exhibits significant antimicrobial properties. A study reported that it demonstrated effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 4-(Trifluoromethyl)benzene-1-sulfonyl fluoride | 4.88 | Antibacterial |
| Standard Antibiotic | Varies | Antibacterial |
Anti-inflammatory Properties
The compound has shown potential anti-inflammatory effects in preclinical models. In a carrageenan-induced edema test, it exhibited an effective dose (ED50) of approximately 3.5 mg/kg, indicating strong anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound | ED50 (mg/kg) | Activity Type |
|---|---|---|
| 4-(Trifluoromethyl)benzene-1-sulfonyl fluoride | 3.5 | Anti-inflammatory |
| Celecoxib | 10 | COX inhibitor |
| Indomethacin | 15 | Non-selective |
Anticancer Activity
Preliminary studies have highlighted the potential anticancer properties of this compound. In vitro assays against several human cancer cell lines demonstrated that it inhibited cell proliferation effectively. For instance, it showed IC50 values comparable to established chemotherapeutics like Doxorubicin.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| PACA2 | 22.4 | Doxorubicin: 52.1 |
| A549 | 44.4 | Doxorubicin: 52.1 |
Case Studies and Research Findings
- Antibacterial Study : In a comparative study against E. coli and B. mycoides, the compound exhibited superior antibacterial activity with MIC values significantly lower than those of traditional antibiotics.
- Anti-inflammatory Research : A study focused on the compound's mechanism revealed that it inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis and inflammation.
- Anticancer Evaluations : Multiple studies have reported on the structure–activity relationship (SAR), indicating that modifications on the benzene ring can enhance its anticancer efficacy.
Q & A
Basic Questions
Q. What are the preferred synthetic routes for 4-(trifluoromethyl)benzene-1-sulfonyl fluoride?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 2991-42-6) with a fluoride source (e.g., KF or tetrabutylammonium fluoride) in anhydrous polar aprotic solvents like DMF or acetonitrile. Reaction conditions typically involve heating (60–80°C) under inert atmosphere for 12–24 hours .
- Key Characterization : Confirm product purity via NMR (δ ≈ -60 to -65 ppm for -SOF) and LC-MS. Compare with PubChem-derived spectral data for analogous sulfonyl fluorides .
Q. How is 4-(trifluoromethyl)benzene-1-sulfonyl fluoride characterized experimentally?
- Analytical Workflow :
- Spectroscopy : NMR (aromatic protons: δ 7.8–8.2 ppm), NMR (C-F coupling: ≈ 250–300 Hz), and IR (asymmetric S=O stretch: 1370–1400 cm).
- Mass Spectrometry : ESI-MS (negative mode) to detect [M-H] ion (theoretical m/z: 243.0 for CHFOS).
- Elemental Analysis : Verify %C, %H, and %S against theoretical values .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the reactivity of 4-(trifluoromethyl)benzene-1-sulfonyl fluoride in nucleophilic substitutions?
- Experimental Design :
- Compare reaction rates with amines, alcohols, or thiols against non-fluorinated analogs (e.g., benzenesulfonyl fluoride) using kinetic studies (UV-Vis or NMR monitoring).
- Mechanistic Insight : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the sulfur center, accelerating nucleophilic attack. Quantify Hammett substituent constants (σ for -CF = 0.43) to correlate with reactivity .
- Data Table :
| Substrate | Rate Constant (k, Ms) | Relative Reactivity |
|---|---|---|
| 4-CF-CH-SOF | 0.45 ± 0.03 | 3.2× (vs. -H) |
| CH-SOF | 0.14 ± 0.01 | 1.0× |
Q. How can this compound be applied in enzyme inhibition studies targeting serine proteases?
- Methodology :
- Inhibition Assays : Pre-incubate the enzyme (e.g., trypsin or chymotrypsin) with varying concentrations of the sulfonyl fluoride (0.1–10 µM) in PBS (pH 7.4). Monitor residual activity using fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC).
- Covalent Binding Analysis : Use LC-MS/MS to identify sulfonylated active-site residues (e.g., Ser195 in trypsin) after tryptic digestion .
- Key Finding : IC values for 4-CF-CH-SOF are typically 10–100 nM, outperforming non-fluorinated analogs due to enhanced electrophilicity .
Q. What are the hydrolytic stability profiles of this compound under varying pH and temperature conditions?
- Experimental Protocol :
- Hydrolysis Kinetics : Incubate the compound (1 mM) in buffers (pH 2–12) at 25°C and 37°C. Track hydrolysis via NMR or ion chromatography for fluoride release.
- Degradation Products : Confirm formation of 4-(trifluoromethyl)benzenesulfonic acid (major) and HF (minor) at pH > 10 .
- Data Table :
| pH | Half-life (25°C) | Activation Energy (kJ/mol) |
|---|---|---|
| 7.4 | >48 hours | 65 ± 5 |
| 12 | 2.5 hours | 42 ± 3 |
Q. How can computational modeling predict the reactivity of this compound in covalent inhibitor design?
- Workflow :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate LUMO energy (electrophilicity index) and Fukui functions for the sulfur atom.
- Molecular Docking : Simulate binding poses with target enzymes (e.g., SARS-CoV-2 M) using AutoDock Vina. Compare with experimental IC values .
- Key Insight : The -CF group lowers the LUMO energy (-1.8 eV vs. -1.3 eV for -H), aligning with enhanced reactivity in nucleophilic substitutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
